1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
Description
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJVBHMLSLDJP-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-fluorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Oxidation: Oxidative reactions can convert the hydrazone to the corresponding azo compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions
Major Products Formed
Reduction: The major product is the hydrazine derivative.
Oxidation: The major product is the azo compound.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the hydrazone group
Scientific Research Applications
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can affect cell signaling pathways by interacting with key proteins involved in signal transduction .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Analogs :
Phosgene (2,4,6-Trichlorophenyl)hydrazone (Compound 10a): Synthesized via chlorination of glyoxylic acid hydrazones. The trichlorophenyl group stabilizes the hydrazone through strong electron-withdrawing effects, reducing hydrolysis susceptibility .
2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g): A dibromobenzimidazole derivative with a trichlorophenyl group. The bulky trichlorophenyl moiety increases molecular weight (MW: 510.4 g/mol) and steric hindrance compared to the target compound .
Table 1: Physical Properties Comparison
Cytotoxicity and Apoptosis :
- Compound 5g : Demonstrated potent pro-apoptotic activity against leukemic cells (CCRF-CEM), attributed to the synergistic effects of trichlorophenyl and dibromobenzimidazole groups .
- Target Compound: While direct cytotoxicity data are unavailable, structurally similar hydrazones with halogenated aryl groups exhibit enhanced activity. For example, derivatives with trifluoromethyl groups (e.g., 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone, 5j) showed moderate cytotoxicity, suggesting fluorine’s role in modulating cell permeability .
Table 2: Cytotoxicity Profiles
Biological Activity
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C14H10Cl3FN2, is characterized by the presence of a fluorinated phenyl group and a trichlorophenyl moiety, which may contribute to its biological properties.
- Molecular Formula : C14H10Cl3FN2
- Molecular Weight : 341.59 g/mol
- Structural Features : The compound contains a hydrazone linkage which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Anticancer Potential
Hydrazones are also being explored for their anticancer properties. In vitro studies have demonstrated that certain hydrazones can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in breast and colon cancer cell lines . The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.
Case Studies
- Antimalarial Activity : A related class of hydrazones demonstrated significant antimalarial effects in vitro against Plasmodium falciparum. These studies suggest that the structural features of hydrazones may enhance their ability to interfere with the life cycle of the malaria parasite .
- Cytotoxicity Studies : In a comparative analysis of various hydrazones, compounds similar to 1-(4-Fluorophenyl)ethanone were evaluated for cytotoxicity against human cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively at micromolar concentrations .
The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions and interact with biological macromolecules. This interaction can disrupt various cellular processes:
- Enzyme Inhibition : Hydrazones may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
